2-(1H-benzo[d]imidazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c23-16(11-22-12-19-14-3-1-2-4-15(14)22)20-13-5-8-21(9-6-13)17-18-7-10-24-17/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSSQIIZCBKKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C=NC3=CC=CC=C32)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, which are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Formation of Imidazole Ring: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Thiazole Ring: This involves the cyclization of α-haloketones with thioamides.
Coupling Reactions: The imidazole and thiazole intermediates are then coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of this compound is its role as an inhibitor of Mycobacterium tuberculosis inosine 5'-monophosphate dehydrogenase (MtIMPDH). Research indicates that derivatives of benzo[d]imidazole, including this compound, exhibit significant inhibitory activity against MtIMPDH, which is crucial for the survival and replication of the tuberculosis bacterium. The compound demonstrated an inhibition constant (K_i) of approximately 0.55 µM, indicating its potential as a lead compound for developing new anti-tuberculosis drugs .
Kinase Inhibition
The compound has also been evaluated for its inhibitory effects on various kinases, particularly casein kinase 1 delta (CK1δ). Studies have shown that certain benzo[d]imidazole derivatives exhibit potent inhibition against CK1δ, with IC50 values in the low micromolar range. This highlights the compound's potential in targeting signaling pathways involved in cancer and other diseases where CK1δ plays a critical role .
Structure-Activity Relationship (SAR) Studies
Extensive structure-activity relationship studies have been conducted to optimize the efficacy of benzo[d]imidazole derivatives. Modifications to the thiazole and piperidine components have been explored to enhance their biological activity and selectivity. These studies are essential for understanding how structural changes impact the binding affinity and inhibitory potency against target enzymes .
Potential Therapeutic Applications
Given its promising biological activities, 2-(1H-benzo[d]imidazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is being investigated for various therapeutic applications:
- Antitubercular agents : As mentioned, its role as an MtIMPDH inhibitor positions it as a candidate for developing new treatments for tuberculosis.
- Cancer therapeutics : Its ability to inhibit CK1δ suggests potential applications in cancer treatment, particularly in tumors where CK1δ is overexpressed or plays a role in tumorigenesis.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of the benzo[d]imidazole and thiazole moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Anticonvulsant Activity
Enzyme Inhibition
Antioxidant Potential
- Benzimidazole-oxadiazole hybrids (e.g., Scheme 22b in ) demonstrated DPPH radical scavenging (IC₅₀ = 12–18 µM), comparable to ascorbic acid . Thiazole’s electron-withdrawing nature may enhance redox activity in the target compound.
Key Differences and Advantages
Piperidine vs. Aryl Substitutions : Piperidine improves solubility and CNS penetration compared to aryl groups (e.g., 9b ) .
Thiazole vs. Other Azoles : Thiazole’s sulfur atom and aromaticity may confer distinct binding profiles vs. triazole or imidazole analogs .
Acetamide vs. Thioacetamide : Oxygen-based acetamides (target compound) offer better metabolic stability than sulfur analogs, which may undergo faster clearance .
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and pharmacological properties of this compound, drawing on various studies to provide a comprehensive overview.
Synthesis
The synthesis of the compound involves a series of chemical reactions that typically include the formation of the benzimidazole and thiazole moieties followed by acetamide coupling. The methodology often employs standard organic synthesis techniques, including nucleophilic substitutions and condensation reactions. For instance, the thiazole ring can be introduced via reactions involving thiazole derivatives and piperidine-based amines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those similar to this compound. For example:
- Minimum Inhibitory Concentration (MIC) : The compound exhibits significant activity against various pathogens. In related studies, compounds with similar structures demonstrated MIC values ranging from to against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The mechanism often involves inhibition of key enzymes or disruption of bacterial cell wall synthesis. Compounds targeting Mycobacterium tuberculosis have shown promising results, with inhibition constants (K_i) in the low micromolar range .
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer potential. Research indicates that such compounds can inhibit specific kinases involved in cancer progression:
- Inhibition of CK1δ : A study identified derivatives with IC50 values as low as , indicating potent inhibitory effects on cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key factors influencing activity include:
- Substituent Positioning : Variations in substituents on the benzimidazole or thiazole rings can significantly affect potency.
- Electronic Properties : The electron-donating or withdrawing nature of substituents impacts the overall reactivity and interaction with biological targets.
Study 1: Inhibition of Mycobacterium tuberculosis IMPDH
A notable study synthesized a series of thiazolyl-benzimidazole derivatives and evaluated their inhibitory effects on MtIMPDH. The most potent compounds showed K_i values around , making them promising candidates for further development as anti-tubercular agents .
| Compound | K_i (µM) | Remarks |
|---|---|---|
| 5a | 0.55 | Potent inhibitor |
| 5b | 0.75 | Moderate activity |
| 5c | 1.20 | Lower efficacy |
Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of similar compounds against a panel of pathogens. The study highlighted significant bactericidal activities, particularly against Gram-positive bacteria.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.25 | 0.30 |
Q & A
Q. Basic Approach
- Assay Standardization: Validate assays using positive controls (e.g., known kinase inhibitors for enzymatic studies) and ensure consistent cell lines (e.g., HEK293 for receptor binding assays) .
Advanced Analysis - Mechanistic Profiling: Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to distinguish direct target engagement from off-target effects .
- Metabolite Screening: LC-MS/MS can identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) reconcile structural data with activity by modeling ligand-receptor interactions .
What advanced spectroscopic and computational techniques are recommended for characterizing this compound’s structure and interactions?
Q. Basic Characterization
- NMR: ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., benzimidazole NH at δ 12.5 ppm) and confirms acetamide linkage .
- HRMS: High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 396.1522) .
Advanced Techniques - X-ray Crystallography: Resolves piperidine-thiazole conformational flexibility and hydrogen-bonding networks in solid state .
- DFT Calculations: Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior in electrochemical studies .
- In Situ FT-IR: Monitors reaction progress via carbonyl stretching vibrations (e.g., C=O at 1680 cm⁻¹) during synthesis .
How can structural modifications to the benzimidazole or thiazole moieties enhance target selectivity in kinase inhibition studies?
Q. Basic Modifications
- Benzimidazole Substituents: Electron-withdrawing groups (e.g., -NO₂ at C5) improve binding to ATP pockets in kinases like EGFR .
- Thiazole Modifications: 4-Methyl substitution on thiazole increases hydrophobic interactions with kinase hinge regions .
Advanced Design - Fragment-Based Drug Design (FBDD): Replace thiazole with triazolo[1,5-a]pyrimidine to exploit π-π stacking with conserved phenylalanine residues .
- PROTAC Integration: Conjugate the acetamide core with E3 ligase ligands (e.g., thalidomide analogs) to induce targeted protein degradation .
What strategies are effective in scaling up the synthesis of this compound while maintaining environmental sustainability?
Q. Basic Scaling
- Batch Reactors: Use jacketed glass reactors with temperature control (±2°C) to replicate lab-scale yields (>80%) .
- Solvent Recycling: Distill DMF via vacuum distillation for reuse, reducing waste by ~40% .
Advanced Green Chemistry - Microwave-Assisted Synthesis: Reduces reaction times from 24h to 2h with comparable yields (85-90%) and lower energy input .
- Biocatalytic Routes: Lipase-mediated acyl transfer minimizes toxic byproducts in acetamide bond formation .
How should researchers design experiments to investigate the compound’s potential off-target effects in neurological systems?
Q. Basic Screening
- Radioligand Binding Assays: Test affinity for GPCRs (e.g., H₁/H₄ histamine receptors) at concentrations ≤10 μM .
Advanced Profiling - CRISPR-Cas9 Knockout Models: Validate target specificity by comparing wild-type vs. receptor-knockout neuronal cells .
- Calcium Imaging: Monitor intracellular Ca²⁺ flux in primary neurons to detect unintended ion channel modulation .
What computational tools and databases are essential for predicting the ADMET properties of this compound?
Q. Basic Tools
- SwissADME: Predicts bioavailability (e.g., Lipinski’s Rule compliance) and blood-brain barrier penetration .
Advanced Modeling - MetaCore™ Pathway Analysis: Maps interactions with cytochrome P450 enzymes (e.g., CYP3A4 inhibition risk) .
- Machine Learning (e.g., DeepTox): Trains models on Tox21 datasets to forecast hepatotoxicity and cardiotoxicity .
How can crystallographic data inform the design of co-crystals or salts to improve solubility?
Q. Basic Salt Formation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
